molecular formula C8H9N3O B1450128 6-Methoxy-1H-indazol-5-amine CAS No. 749223-61-8

6-Methoxy-1H-indazol-5-amine

Cat. No.: B1450128
CAS No.: 749223-61-8
M. Wt: 163.18 g/mol
InChI Key: GHEKVHASRAQCNU-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methoxy group at the 6th position and an amino group at the 5th position of the indazole ring makes this compound unique and potentially useful in various scientific research fields.

Mechanism of Action

Target of Action

6-Methoxy-1H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in the cell cycle and DNA damage response.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. By inhibiting or modulating the activity of CHK1, CHK2, and SGK kinases, this compound could affect pathways involved in cell cycle regulation and the cellular response to DNA damage .

Pharmacokinetics

It is known that indazole derivatives are generally well-absorbed and can be distributed throughout the body . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its influence on its target kinases. By inhibiting or modulating these kinases, this compound could potentially alter cell cycle progression and the cellular response to DNA damage .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1H-indazol-5-amine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is monoamine oxidase (MAO), specifically the MAO-B isoform. This interaction results in the inhibition of MAO-B, which is responsible for the degradation of neurotransmitters such as dopamine . By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurodegenerative disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune evasion by tumors . Additionally, this compound affects gene expression and cellular metabolism, leading to altered metabolic flux and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of MAO-B, binding to the active site of the enzyme and preventing the degradation of neurotransmitters . Furthermore, it inhibits IDO1 by binding to its active site, thereby reducing the production of kynurenine, a metabolite involved in immune suppression . These interactions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its inhibitory effects on MAO-B and IDO1 over extended periods, although some reduction in potency may occur due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits MAO-B and IDO1, leading to increased neurotransmitter levels and reduced tumor growth . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO-B and IDO1. The inhibition of these enzymes affects the metabolic flux of neurotransmitters and kynurenine, respectively . Additionally, the compound may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and tumor tissues . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with MAO-B, and in the cytoplasm, where it inhibits IDO1 . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability. The use of solvent-free conditions and environmentally friendly reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the indazole ring .

Scientific Research Applications

6-Methoxy-1H-indazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

6-Methoxy-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

6-methoxy-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEKVHASRAQCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650588
Record name 6-Methoxy-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749223-61-8
Record name 6-Methoxy-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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